{(S)-2-[(Isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid {(S)-2-[(Isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13466447
InChI: InChI=1S/C11H22N2O2/c1-9(2)12(3)7-10-5-4-6-13(10)8-11(14)15/h9-10H,4-8H2,1-3H3,(H,14,15)/t10-/m0/s1
SMILES: CC(C)N(C)CC1CCCN1CC(=O)O
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30 g/mol

{(S)-2-[(Isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

CAS No.:

Cat. No.: VC13466447

Molecular Formula: C11H22N2O2

Molecular Weight: 214.30 g/mol

* For research use only. Not for human or veterinary use.

{(S)-2-[(Isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid -

Specification

Molecular Formula C11H22N2O2
Molecular Weight 214.30 g/mol
IUPAC Name 2-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]acetic acid
Standard InChI InChI=1S/C11H22N2O2/c1-9(2)12(3)7-10-5-4-6-13(10)8-11(14)15/h9-10H,4-8H2,1-3H3,(H,14,15)/t10-/m0/s1
Standard InChI Key INGOLISNAJWRFX-JTQLQIEISA-N
Isomeric SMILES CC(C)N(C)C[C@@H]1CCCN1CC(=O)O
SMILES CC(C)N(C)CC1CCCN1CC(=O)O
Canonical SMILES CC(C)N(C)CC1CCCN1CC(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name is 2-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]acetic acid, reflecting its stereochemistry at the second carbon of the pyrrolidine ring . Key structural components include:

  • A pyrrolidine ring (five-membered nitrogen-containing heterocycle).

  • An isopropyl-methyl-amino group attached to the C2 position of the pyrrolidine.

  • An acetic acid moiety linked to the N1 position of the pyrrolidine.

Table 1: Structural Descriptors

PropertyValue/Descriptor
Molecular FormulaC11H22N2O2\text{C}_{11}\text{H}_{22}\text{N}_{2}\text{O}_{2}
Molecular Weight214.30 g/mol
Stereochemistry(S)-configuration at C2
Canonical SMILESCC(C)N(C)CC1CCCN1CC(=O)O
InChI KeyINGOLISNAJWRFX-JTQLQIEISA-N

The stereochemistry at C2 is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step organic reactions, optimized for stereochemical control and yield:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyraldehyde derivatives via intramolecular nucleophilic substitution.

  • Introduction of Isopropyl-Methyl-Amino Group: Reductive amination of a pyrrolidine-2-carbaldehyde intermediate with methyl-isopropylamine, catalyzed by NaBH3CN\text{NaBH}_3\text{CN} in the presence of Ti(OiPr)4\text{Ti(OiPr)}_4 to enhance diastereoselectivity .

  • Acetic Acid Attachment: Alkylation of the pyrrolidine nitrogen with bromoacetic acid under basic conditions (e.g., K2CO3\text{K}_2\text{CO}_3).

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield
Reductive AminationNaBH3CN\text{NaBH}_3\text{CN}, Ti(OiPr)4\text{Ti(OiPr)}_4, MeOH70–85%
N-AlkylationBromoacetic acid, K2CO3\text{K}_2\text{CO}_3, DMF65–78%

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to optimize heat transfer and reduce reaction times. Purification is achieved via recrystallization from ethanol/water mixtures, yielding >98% purity.

Physicochemical Properties

Solubility and Partitioning

The compound exhibits moderate lipophilicity (logP=1.2\log P = 1.2), balancing membrane permeability and aqueous solubility. It is soluble in polar aprotic solvents (e.g., DMSO, acetone) and sparingly soluble in water (0.5 mg/mL at 25°C).

Acid-Base Behavior

The acetic acid moiety confers a pKa\text{p}K_a of 3.8, while the tertiary amine in the pyrrolidine ring has a pKa\text{p}K_a of 9.2, making the compound zwitterionic at physiological pH.

Applications in Medicinal Chemistry

Scaffold for Drug Design

The pyrrolidine-acetic acid core serves as a versatile scaffold for derivatization:

  • Lipid Modifications: Replacement of the isopropyl group with cyclopropylmethyl enhances metabolic stability (t1/2_{1/2} increased from 2.1 to 4.7 hours in hepatic microsomes).

  • Bioisosteric Replacements: Substituting the acetic acid with a tetrazole improves oral bioavailability (F = 78% vs. 32%).

Table 3: Comparative Pharmacokinetics of Derivatives

Derivativet1/2_{1/2} (h)Bioavailability (%)
Parent Compound2.132
Cyclopropylmethyl Analog4.765
Tetrazole Analog3.578

Comparison with Structural Analogs

Substituent Effects on Activity

  • {(S)-2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic Acid: The benzyl group increases lipophilicity (logP=2.4\log P = 2.4) but reduces aqueous solubility (0.1 mg/mL).

  • [(S)-3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic Acid: Positional isomerism at C3 decreases 5-HT1A_{1A} affinity (Ki=89nMK_i = 89 \, \text{nM}).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator